2-Oxo-cis-4-hexenoic acid
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Overview
Description
cis-2-Oxohex-4-enoic acid: is an organic compound with the molecular formula C6H8O3. It is a monocarboxylic acid with a keto group at the second position and a double bond between the fourth and fifth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Sorbic Acid: One of the methods to synthesize cis-2-Oxohex-4-enoic acid involves the hydrogenation of sorbic acid using a catalyst such as [Cp*Ru(sorbic acid)]CF3SO3.
Oxidation of Hexenoic Acid: Another method involves the oxidation of hexenoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: The industrial production of cis-2-Oxohex-4-enoic acid typically involves large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Oxohex-4-enoic acid can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in substitution reactions where the keto group or the double bond is targeted by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: [Cp*Ru(sorbic acid)]CF3SO3 for hydrogenation reactions
Major Products:
Oxidation Products: Various oxidized derivatives of hexenoic acid
Reduction Products: Hexenoic acid derivatives
Scientific Research Applications
cis-2-Oxohex-4-enoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-2-Oxohex-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
trans-2-Oxohex-4-enoic acid: This isomer differs in the configuration of the double bond but shares similar chemical properties.
Hex-4-enoic acid: Lacks the keto group but has a similar carbon skeleton.
2-Oxohexanoic acid: Similar structure but lacks the double bond.
Uniqueness: cis-2-Oxohex-4-enoic acid is unique due to its specific configuration and the presence of both a keto group and a double bond. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
17298-80-5 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(Z)-2-oxohex-4-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2- |
InChI Key |
XGNKMQBCAVIQOR-IHWYPQMZSA-N |
SMILES |
CC=CCC(=O)C(=O)O |
Isomeric SMILES |
C/C=C\CC(=O)C(=O)O |
Canonical SMILES |
CC=CCC(=O)C(=O)O |
Synonyms |
(Z)-2-Oxo-4-hexenoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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